4 inverted exclamation marka,5,7-Trihydroxy-3,6,8-trimethoxyflavone
Overview
Description
4 inverted exclamation marka,5,7-Trihydroxy-3,6,8-trimethoxyflavone is a complex organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Sarothrin, also known as 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy-, primarily targets bacterial cells . It has been found to inhibit the growth of Mycobacterium smegmatis and Staphylococcus aureus . The primary targets of Sarothrin are the efflux pumps of these bacterial cells .
Mode of Action
Sarothrin interacts with its targets, the efflux pumps, by inhibiting their activity . Efflux pumps are proteins involved in removing toxic substances from bacterial cells. By inhibiting these pumps, Sarothrin prevents the removal of antimicrobial agents from the bacterial cells, thereby increasing the effectiveness of these agents .
Biochemical Pathways
It is known that efflux pumps play a crucial role in the resistance of bacteria to antibiotics . By inhibiting these pumps, Sarothrin could potentially affect the biochemical pathways associated with antibiotic resistance .
Pharmacokinetics
It is known that sarothrin can inhibit the growth of certain bacteria, suggesting that it can be absorbed and distributed to the site of infection .
Result of Action
The inhibition of efflux pumps by Sarothrin results in an increased concentration of antimicrobial agents inside the bacterial cells . This can lead to the death of the bacteria, thereby treating the infection .
Action Environment
The action of Sarothrin can be influenced by various environmental factors. For instance, the presence of other antimicrobial compounds can enhance the effectiveness of Sarothrin . Additionally, the specific characteristics of the bacterial species, such as the type and number of efflux pumps, can also affect the efficacy of Sarothrin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4 inverted exclamation marka,5,7-Trihydroxy-3,6,8-trimethoxyflavone typically involves the use of starting materials such as 2-hydroxyacetophenone and appropriate substituted benzaldehydes. The reaction conditions often include the use of catalysts like acids or bases to facilitate the condensation reactions. The process may involve multiple steps, including methylation and hydroxylation, to introduce the methoxy and hydroxyl groups at specific positions on the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or methoxy groups, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities and applications.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry: Utilized in the development of natural dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
- 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-
- 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methoxy-
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-
Uniqueness
What sets 4 inverted exclamation marka,5,7-Trihydroxy-3,6,8-trimethoxyflavone apart is its specific arrangement of hydroxyl and methoxy groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-16-11(20)10-12(21)17(24-2)14(8-4-6-9(19)7-5-8)26-15(10)18(25-3)13(16)22/h4-7,19-20,22H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZSFBNUQVEEQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205983 | |
Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57393-71-2 | |
Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057393712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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